4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Medicinal chemistry ADME profiling Chromatographic method development

4-(3-Ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide (CAS 7026-93-9) is a synthetic small molecule belonging to the phenylimino-thiazole–benzenesulfonamide hybrid class. Its architecture couples a 3-ethyl-2-phenylimino-1,3-thiazole core to a para-substituted N,N-dimethylbenzenesulfonamide, yielding a molecular formula of C₁₉H₂₁N₃O₂S₂ and an exact mass of 387.1080 Da.

Molecular Formula C19H21N3O2S2
Molecular Weight 387.5 g/mol
CAS No. 7026-93-9
Cat. No. B12138058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide
CAS7026-93-9
Molecular FormulaC19H21N3O2S2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C19H21N3O2S2/c1-4-22-18(14-25-19(22)20-16-8-6-5-7-9-16)15-10-12-17(13-11-15)26(23,24)21(2)3/h5-14H,4H2,1-3H3
InChIKeyCTTPSLJMZPKQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide (7026-93-9): Structural Identity and Physicochemical Baseline


4-(3-Ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide (CAS 7026-93-9) is a synthetic small molecule belonging to the phenylimino-thiazole–benzenesulfonamide hybrid class . Its architecture couples a 3-ethyl-2-phenylimino-1,3-thiazole core to a para-substituted N,N-dimethylbenzenesulfonamide, yielding a molecular formula of C₁₉H₂₁N₃O₂S₂ and an exact mass of 387.1080 Da . The compound is catalogued primarily as a research chemical and as a rigidified sulfonamide scaffold of interest in medicinal chemistry campaigns targeting carbonic anhydrase isoforms or other zinc-dependent enzymes [1].

Why 4-(3-Ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide Cannot Be Replaced by Off-the-Shelf Thiazole Sulfonamide Analogs


Within the phenylimino-thiazole–sulfonamide family, small alterations to the sulfonamide nitrogen substituents produce marked shifts in calculated lipophilicity, bulk thermal properties, and chromatographic behavior, even when the heterocyclic core remains identical . Specifically, the N,N-dimethyl congener (C₁₉H₂₁N₃O₂S₂, MW 387.5) differs from its N,N-diethyl counterpart (C₂₁H₂₅N₃O₂S₂, MW 415.6) by approximately one LogP unit and 28 Da, differences that are sufficient to alter solubility, membrane permeability, and HPLC retention times. Generic substitution therefore risks introducing uncontrolled variability in assay outcomes, pharmacokinetic profiling, or synthetic intermediate reactivity, undermining reproducibility in lead optimization or chemical biology workflows [1].

Quantitative Differentiation of 4-(3-Ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide from Its Closest Catalog Analog


Reduced Calculated Lipophilicity (LogP) Relative to the N,N-Diethyl Congener

The N,N-dimethyl substitution on the benzenesulfonamide group produces a computed LogP of 4.80, which is 0.78 units lower than that of the N,N-diethyl analog (LogP 5.58) . A lower LogP generally correlates with improved aqueous solubility and reduced non-specific protein binding, making the dimethyl analog the preferred choice when lower lipophilicity is a design criterion.

Medicinal chemistry ADME profiling Chromatographic method development

Lower Molecular Weight and Thermal Parameters Offer Practical Handling Advantages

The target compound has a molecular weight of 387.52 Da (exact mass 387.1080), a boiling point of 543.7°C, and a flash point of 282.6°C. These values are consistently lower than those of the diethyl analog (MW 415.57 Da, exact mass 415.1390; b.p. 562.8°C; flash point 294.2°C) . The lower molecular weight and boiling point indicate a smaller molecular volume and weaker intermolecular forces, which can translate to higher vapor pressure and potentially faster evaporation in certain formulation or analytical contexts.

Chemical procurement Formulation Scale-up synthesis

Equivalent Polar Surface Area but Distinct Refractive Index Between Dimethyl and Diethyl Sulfonamide Analogs

Both the target compound and its diethyl analog share an identical computed polar surface area (PSA) of 91.29 Ų, indicating that the two additional methylene groups in the diethyl variant do not contribute additional polar van der Waals surface . However, the refractive index differs (1.627 for the dimethyl analog vs. 1.613 for the diethyl analog), reflecting the distinct polarizability of the N-alkyl substituents. This property can be exploited when selecting compounds for optical detection methods (e.g., refractive index detection in HPLC) or when matching compounds to specific crystallographic requirements.

Drug design Crystallography Optical property screening

Class-Level Sulfonamide Pharmacophore: Anticipated Carbonic Anhydrase Engagement with Unknown Isoform Selectivity

The primary sulfonamide moiety (-SO₂NH₂) is a well-characterized zinc-binding group that anchors classical carbonic anhydrase inhibitors [1]. While no quantitative IC₅₀ or Kᵢ data are publicly available for CAS 7026-93-9 against specific human CA isoforms, thiazole-sulfonamide hybrids have been reported with Kᵢ values as low as 62.79 nM against hCA II and 77.38 nM against hCA I [2]. The N,N-dimethyl substitution pattern on the target compound is expected to modulate isoform selectivity relative to N,N-diethyl or unsubstituted sulfonamide analogs, though experimental confirmation is lacking.

Carbonic anhydrase inhibition Zinc-binding pharmacophore Antiglaucoma research

High-Value Application Scenarios for 4-(3-Ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide (7026-93-9)


Medicinal Chemistry Lead Optimization: Lipophilicity-Driven Scaffold Selection

When a thiazole-sulfonamide hit series requires reduction of LogP to improve aqueous solubility or mitigate hERG binding, the dimethyl analog (LogP 4.80) offers a structurally conservative modification relative to the diethyl congener (LogP 5.58). Medicinal chemists can procure CAS 7026-93-9 as a lower-lipophilicity comparator to probe the SAR of N-alkyl substitution without altering the core heterocyclic framework .

Chromatographic Method Development and Analytical QC Standard

The distinct combination of LogP (4.80) and refractive index (1.627) makes CAS 7026-93-9 a suitable reference standard for developing HPLC or UPLC methods that must resolve closely eluting N-alkyl sulfonamide analogs. Its lower boiling point compared to the diethyl variant also simplifies headspace GC-MS method parameters .

Synthetic Chemistry: Intermediate for Diversification via Sulfonamide Modification

The N,N-dimethylbenzenesulfonamide group can serve as a protected or latent sulfonamide that is stable under many reaction conditions yet potentially cleavable under specific demethylation protocols. This makes CAS 7026-93-9 a strategic intermediate for libraries requiring late-stage sulfonamide diversification, where the dimethyl motif acts as a masked primary sulfonamide .

Carbonic Anhydrase Probe Design: Unexplored Isoform Selectivity Space

Because the zinc-binding benzenesulfonamide core is intact, CAS 7026-93-9 is a logical candidate for screening against CA I, II, IX, and XII panels. Its N,N-dimethyl substitution pattern currently represents an untested region of chemical space that could reveal isoform selectivity profiles distinct from diethyl or unsubstituted analogs, meriting procurement for exploratory enzymology [1].

Quote Request

Request a Quote for 4-(3-ethyl-2-phenylimino-1,3-thiazol-4-yl)-N,N-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.